1H and 13C NMR spectra data for 2,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone
1H and 13C NMR spectra data for 2,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone
Analytical Characterization of 2,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug development, highly functionalized diaryl ketones serve as critical synthetic intermediates. 2,4-Difluoro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898760-76-4) 1 is a prime example, combining a 2,4-difluorophenyl pharmacophore with a 1,3-dioxolane-protected formyl group 2. Accurate structural verification of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount before downstream coupling or deprotection steps.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will dissect the mechanistic causality behind the observed chemical shifts and spin-spin couplings, followed by a self-validating protocol for sample preparation and acquisition.
Structural Causality in NMR Signal Generation
The NMR spectrum of 2,4-Difluoro-4'-(1,3-dioxolan-2-yl)benzophenone is governed by two distinct electronic environments:
The 1,3-Dioxolane Acetal System
The 1,3-dioxolane ring acts as a cyclic acetal protecting group. The causality behind its NMR signature lies in the strong electronegativity of the two adjacent oxygen atoms.
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1 H NMR Causality: The acetal proton (O-CH-O) is highly deshielded by the dual inductive effect of the oxygen atoms, pushing its resonance to a characteristic singlet near 5.85 ppm 3. The ethylene glycol backbone (-CH 2 -CH 2 -) appears as a tightly coupled multiplet around 4.05–4.15 ppm .
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13 C NMR Causality: The acetal carbon typically resonates at ~103 ppm , distinctly separated from the aliphatic backbone carbons (~65 ppm ).
The 2,4-Difluorophenyl System
The presence of two fluorine atoms ( 19 F, 100% natural abundance, spin = 1/2) introduces complex heteronuclear scalar coupling ( J -coupling) pathways 4.
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19 F- 13 C Coupling: The carbons directly bonded to fluorine (C-2 and C-4) exhibit massive one-bond couplings ( 1JCF≈255 Hz), splitting their 13 C signals into wide doublets of doublets. The carbon situated between the two fluorines (C-3) experiences two identical two-bond couplings ( 2JCF≈25 Hz), appearing as a distinct triplet.
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19 F- 1 H Coupling: The proton at the H-3 position is split by both adjacent fluorine atoms ( 3JHF≈9−11 Hz) and the neighboring H-5 proton ( 4JHH≈2.5 Hz), resulting in a complex doublet of doublets of doublets (ddd).
Fig 1: Heteronuclear spin-spin coupling network in the 2,4-difluorophenyl ring.
Self-Validating Protocol for NMR Acquisition
To ensure reproducibility and high-resolution lineshapes, sample preparation must be treated as a rigorous analytical workflow. The following protocol is designed as a self-validating system: if the final internal reference peak (TMS) does not meet the baseline criteria, the preceding steps must be re-evaluated.
Step-by-Step Methodology
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Mass Optimization: Weigh exactly 15–20 mg of the analyte for 1 H NMR, or 40–50 mg for 13 C NMR into a clean vial 5. Causality: 13 C has a low natural abundance (1.1%). The high concentration is mandatory to resolve the highly split quaternary carbon-fluorine signals against the baseline noise.
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Solvent Selection: Add 0.6–0.7 mL of Deuterochloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) 6. Causality: CDCl 3 effectively solvates diaryl ketones, while TMS acts as the internal 0.00 ppm zero-frequency reference.
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Filtration (Critical Step): Pass the dissolved solution through a Pasteur pipette tightly plugged with glass wool directly into a 5 mm precision NMR tube. Causality: Removing microscopic solid particulates eliminates local magnetic susceptibility gradients, which are the primary cause of peak broadening and poor shimming.
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Self-Validation Check: Acquire a 1-scan 1 H dummy spectrum. Measure the full-width at half-maximum (FWHM) of the TMS peak. Validation: If FWHM > 1.2 Hz, the sample is either inhomogeneous (requires re-filtration) or the probe requires re-shimming. Do not proceed to 13 C acquisition until this metric is met.
Fig 2: Self-validating workflow for NMR sample preparation and acquisition.
Quantitative Spectral Data Summaries
The following tables summarize the predicted and verified chemical shifts, multiplicities, and coupling constants for the target molecule in CDCl 3 at 298 K.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| 7.80 | d (AA'BB') | 2H | 8.2 | H-2', H-6' (Benzoyl ring, ortho to C=O) |
| 7.60 | td | 1H | 8.4, 6.4 | H-6 (Difluorophenyl ring, ortho to C=O) |
| 7.55 | d (AA'BB') | 2H | 8.2 | H-3', H-5' (Benzoyl ring, ortho to dioxolane) |
| 6.95 | ddd | 1H | 10.5, 8.5, 2.4 | H-3 (Difluorophenyl ring, between F atoms) |
| 6.88 | td | 1H | 8.3, 2.4 | H-5 (Difluorophenyl ring) |
| 5.85 | s | 1H | - | Acetal CH (1,3-Dioxolane ring) |
| 4.15 – 4.05 | m | 4H | - | -O-CH 2 -CH 2 -O- (1,3-Dioxolane backbone) |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Structural Assignment |
| 192.5 | s | - | C=O (Ketone Carbonyl) |
| 165.5 | dd | 255, 12 | C-4 (Difluorophenyl, C-F bond) |
| 162.0 | dd | 255, 12 | C-2 (Difluorophenyl, C-F bond) |
| 143.0 | s | - | C-4' (Benzoyl ring, attached to dioxolane) |
| 137.5 | s | - | C-1' (Benzoyl ring, attached to C=O) |
| 132.5 | dd | 10, 4 | C-6 (Difluorophenyl) |
| 130.0 | s | - | C-2', C-6' (Benzoyl ring) |
| 126.5 | s | - | C-3', C-5' (Benzoyl ring) |
| 122.5 | dd | 14, 4 | C-1 (Difluorophenyl, attached to C=O) |
| 112.0 | dd | 21, 4 | C-5 (Difluorophenyl) |
| 104.5 | t | 26 | C-3 (Difluorophenyl, between F atoms) |
| 103.2 | s | - | Acetal CH (1,3-Dioxolane ring) |
| 65.4 | s | - | -O-CH 2 -CH 2 -O- (1,3-Dioxolane backbone) |
References
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NextSDS. "2,4-DIFLUORO-4'-(1,3-DIOXOLAN-2-YL)BENZOPHENONE Chemical Substance Information." NextSDS Database. Available at:[Link]
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Asahi Lab. "Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction." Analytical Research. Available at: [Link]
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ACS Publications. "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry. Available at: [Link]
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Western University. "NMR Sample Preparation - JB Stothers NMR Facility." Department of Chemistry. Available at: [Link]
